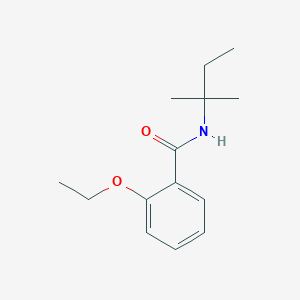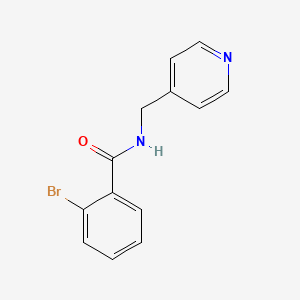![molecular formula C13H9Cl2N3O2 B5763687 N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide, also known as DCPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DCPI is a small molecule inhibitor that targets a specific protein called BRD4, which is involved in the regulation of gene expression. The inhibition of BRD4 by DCPI has been shown to have a range of effects on cellular processes, making it a promising candidate for further investigation.
作用機序
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide targets the protein BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression, and its inhibition by N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide leads to a range of effects on cellular processes. N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, as well as inhibit angiogenesis and metastasis.
Biochemical and Physiological Effects:
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to have a range of biochemical and physiological effects on cancer cells. It has been demonstrated to induce DNA damage, inhibit cell migration and invasion, and alter the expression of various genes involved in cancer progression. N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to have effects on the immune system, with studies demonstrating that it can modulate the activity of immune cells such as T cells and natural killer cells.
実験室実験の利点と制限
One of the main advantages of N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide for lab experiments is its specificity for BRD4, which allows for targeted inhibition of this protein. N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to have low toxicity in normal cells, making it a potentially safe therapeutic option. However, one limitation of N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could have even greater therapeutic potential. Another direction is the investigation of the effects of N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide on other cellular processes beyond cancer, such as inflammation and neurodegeneration. Additionally, the combination of N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide with other therapies, such as immunotherapy or targeted therapy, could be explored to enhance its efficacy.
合成法
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to produce 2,5-dichlorobenzoyl chloride. This is then reacted with 4-aminopyridine to produce the intermediate product, which is then reacted with N,N'-diisopropylcarbodiimide to produce N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide.
科学的研究の応用
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied in the context of cancer research, where it has been shown to have potent anti-tumor effects. It has been demonstrated that N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide can inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-9-1-2-11(15)10(7-9)13(19)20-18-12(16)8-3-5-17-6-4-8/h1-7H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYUELHKPZANPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5763644.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)



![9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)

![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)